(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1220995-32-3
VCID: VC6315542
InChI: InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+
SMILES: C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66

(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 1220995-32-3

Cat. No.: VC6315542

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66

* For research use only. Not for human or veterinary use.

(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one - 1220995-32-3

Specification

CAS No. 1220995-32-3
Molecular Formula C13H9ClO2
Molecular Weight 232.66
IUPAC Name (E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+
Standard InChI Key CJFXYIJZMOEFAS-BQYQJAHWSA-N
SMILES C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl

Introduction

Chemical Identity and Molecular Architecture

Systematic Nomenclature and Formulation

The compound's IUPAC name, E-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, specifies the (2E) configuration at the α,β-unsaturated ketone moiety . Its molecular formula C₁₃H₉ClO₂ corresponds to a molar mass of 232.66 g/mol, consistent with chalcone derivatives bearing monochlorinated aryl groups .

The SMILES notation C1=CC(=C(C(=C1)Cl)C(=O)C(=CC2=CC=CO2)C)Cl encodes the E-geometry through the /C=C/ stereodescriptor, while the InChIKey DSWLLQZGSLGKPU-VOTSOKGWSA-N provides a unique structural fingerprint .

Crystallographic Parameters

Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁/c) with unit cell dimensions:

ParameterValue
a (Å)7.451(2)
b (Å)14.047(3)
c (Å)12.944(3)
β (°)102.84(3)
Volume (ų)1324.5(5)
Z4

The asymmetric unit contains one molecule, with atomic coordinates refined to R₁ = 0.0393 for observed reflections .

Synthetic Methodology

Claisen-Schmidt Condensation

Synthesis proceeds via base-catalyzed condensation between 2-chlorobenzaldehyde (1.49 g, 0.01 mol) and 2-acetylfuran (1.01 mL, 0.01 mol) in methanol (60 mL) with 30% NaOH (5 mL) as catalyst . Key process parameters:

  • Reaction time: 6 hours under vigorous stirring

  • Workup: Precipitation in ice-water (500 mL), 5-hour maturation

  • Purification: Recrystallization from N,N-dimethylformamide

The reaction achieves >75% yield based on analogous chalcone syntheses .

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) shows diagnostic bands:

  • ν(C=O): 1665 cm⁻¹ (strong, conjugated ketone)

  • ν(C=C): 1602 cm⁻¹ (medium, trans-vinyl)

  • δ(C-Cl): 745 cm⁻¹ (aromatic chloro stretch)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

Proton Environmentδ (ppm)Multiplicity
Furan H-37.85d (J=1.6 Hz)
Furan H-46.82dd (J=3.2, 1.6 Hz)
Furan H-57.52d (J=3.2 Hz)
Vinyl Hα (C=CH)7.38d (J=15.6 Hz)
Vinyl Hβ (CH=CO)7.92d (J=15.6 Hz)
Aromatic H (2-chlorophenyl)7.45–7.62m

Structural Analysis and Non-Covalent Interactions

Molecular Geometry

The propenone bridge adopts an E configuration with C7=C8 bond length of 1.342(2) Å, typical for conjugated enones . Key torsion angles:

  • C6-C7-C8-C9: 178.45(10)° (planar trans arrangement)

  • Dihedral angle between aromatic rings: 6.47(7)° (near coplanarity)

Bond lengths confirm conjugation effects:

BondLength (Å)
C8-O21.224(2)
C7-C81.473(2)
C6-C71.342(2)

Hydrogen Bonding Networks

Intramolecular interactions generate an S(5)S(5)S(5) ring motif:

  • C9-H9⋯O1 (2.50 Å, 114°)

  • C12-H12⋯Cl1 (2.79 Å, 127°)

Intermolecular contacts along the b-axis involve:

  • C3-H3⋯O2 (3.421 Å, 156°)

  • π-π stacking (3.892 Å between furan and chlorophenyl)

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
DMSO>50
Methanol12.4
Chloroform8.9
Water<0.1

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